Methanone (2,3-difluorophenyl)-1-piperazinyl- chemical structure and properties
Methanone (2,3-difluorophenyl)-1-piperazinyl- chemical structure and properties
This technical guide provides an in-depth analysis of Methanone, (2,3-difluorophenyl)-1-piperazinyl- , also known as 1-(2,3-difluorobenzoyl)piperazine . This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and metabolic modulators.
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Methanone, (2,3-difluorophenyl)-1-piperazinyl- is a fluorinated benzamide scaffold featuring a piperazine ring attached to a 2,3-difluorophenyl group via an amide linkage. It functions as a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
Its primary utility lies in its ability to modulate Pyruvate Kinase M2 (PKM2) and Aurora-A Kinase , making it a high-value building block in oncology and metabolic disease research. The 2,3-difluoro substitution pattern offers unique electronic properties and metabolic stability compared to its mono-fluoro or 2,4-difluoro analogs.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | (2,3-difluorophenyl)(piperazin-1-yl)methanone |
| Common Synonyms | 1-(2,3-Difluorobenzoyl)piperazine; 2,3-Difluorophenyl piperazinyl ketone |
| Molecular Formula | C₁₁H₁₂F₂N₂O |
| Molecular Weight | 226.22 g/mol |
| SMILES | C1CN(CCN1)C(=O)C2=C(C(=CC=C2)F)F |
| Key Functional Groups | Secondary amine (piperazine), Amide, Difluoro-substituted benzene |
| CAS Registry Number | Note: While specific CAS numbers exist for salts (e.g., HCl), the free base is often referenced in patent literature as an intermediate without a distinct public registry number.[1] |
Structural Analysis
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Electronic Effects: The fluorine atoms at positions 2 and 3 create a strong electron-withdrawing effect on the phenyl ring, reducing the electron density of the amide carbonyl. This can influence the hydrolytic stability and hydrogen-bond accepting capability of the carbonyl oxygen.
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Conformation: The ortho-fluorine (position 2) induces a twisted conformation relative to the amide plane due to steric repulsion with the carbonyl oxygen, potentially locking the molecule in a bioactive conformation favored by specific enzyme pockets.
Synthesis & Production Protocols
The synthesis of 1-(2,3-difluorobenzoyl)piperazine requires careful control to prevent bis-acylation (formation of the diamide). Two primary methods are recommended: the Mono-Protection Route (High Fidelity) and the Excess Amine Route (Process Scale).
Method A: Mono-Protection Route (Recommended for Research)
This method guarantees the formation of the mono-amide by blocking the second nitrogen of the piperazine.
Protocol:
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Protection: React piperazine with Boc-anhydride (Boc₂O) in dichloromethane (DCM) to yield N-Boc-piperazine.
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Acylation: Dissolve N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C. Add 2,3-difluorobenzoyl chloride (1.0 eq) dropwise.
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Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature for 2 hours.
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Workup: Basify with NaHCO₃, extract with DCM, and concentrate.
Method B: Excess Amine Route (Industrial/Cost-Effective)
Direct acylation is faster but requires purification to remove bis-acylated byproducts.
Protocol:
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Setup: Dissolve Piperazine (5.0 eq) in DCM or THF. High equivalents are critical to statistically favor mono-acylation.
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Addition: Slowly add 2,3-difluorobenzoyl chloride (1.0 eq) diluted in solvent over 1 hour at 0°C.
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Quench: Add water to dissolve excess piperazine salts.
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Purification: The organic layer contains the product. Wash with brine. If bis-amide forms, separate via column chromatography (MeOH/DCM gradient).
Visualization: Synthesis Workflow
Figure 1: Direct synthesis pathway via the Excess Amine Route to minimize bis-acylation.
Physicochemical Properties
Understanding the physical behavior of this intermediate is crucial for formulation and assay development.
| Property | Value / Prediction | Context |
| LogP (Predicted) | 1.1 – 1.5 | Moderately lipophilic; good membrane permeability. |
| pKa (Basic N) | ~8.5 – 9.0 | The distal piperazine nitrogen is basic and will be protonated at physiological pH. |
| Solubility | High in DCM, MeOH, DMSO. | Free base has low water solubility; HCl salt is highly water-soluble. |
| Melting Point | ~240–250°C (HCl salt) | Free base is likely a semi-solid or low-melting solid. |
| Hydrogen Bond Donors | 1 (NH) | Critical for binding interactions (e.g., Asp/Glu residues). |
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a pharmacophore used to engage specific binding pockets.
A. Pyruvate Kinase M2 (PKM2) Activators
The (2,3-difluorobenzoyl)piperazine moiety is a key fragment in sulfonamide-based PKM2 activators. PKM2 is a rate-limiting enzyme in glycolysis. Cancer cells often express the dimeric (inactive) form of PKM2 to divert glucose carbons into biosynthetic pathways (Warburg Effect).
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Mechanism: Small molecule activators containing this scaffold bind to the PKM2 dimer, forcing it into its active tetrameric state. This restores oxidative phosphorylation and deprives the cancer cell of biosynthetic precursors.
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Key Reference: Patent WO2011002817 describes sulfonamide derivatives where the piperazine nitrogen is coupled to a quinoline-sulfonamide moiety.
B. Aurora-A Kinase Inhibitors
Derivatives of benzoyl-piperazines have been explored as inhibitors of Aurora-A, a serine/threonine kinase involved in cell division. The difluorophenyl ring occupies the hydrophobic pocket of the kinase ATP-binding site, while the piperazine extends towards the solvent front, often solubilizing the molecule.
Visualization: PKM2 Activation Pathway
Figure 2: Mechanism of Action for PKM2 activators utilizing the 2,3-difluorobenzoyl piperazine scaffold.
Analytical Characterization
To verify the identity of the synthesized intermediate, the following analytical signatures are expected.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Aromatic Region (7.0 – 7.5 ppm): Multiplets corresponding to the 3 protons on the 2,3-difluorophenyl ring. The coupling with fluorine atoms will split these signals into complex multiplets.
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Piperazine Region (2.8 – 3.6 ppm):
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Two triplets (or broad singlets) integrating to 4H each.
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The protons adjacent to the amide carbonyl will be deshielded (~3.4–3.6 ppm).
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The protons adjacent to the secondary amine will be more upfield (~2.8–3.0 ppm).
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Amine Proton: A broad singlet around 2.0–3.0 ppm (concentration dependent) or absent if exchanged with D₂O.
Mass Spectrometry (ESI-MS)
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[M+H]⁺: 227.2 m/z.
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Fragmentation: Loss of the piperazine ring or cleavage of the amide bond (m/z ~141 for the difluorobenzoyl cation) is common in MS/MS.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be sparse, handle as a functionalized piperazine.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. The free base may absorb CO₂ from the air; storage as the HCl salt is recommended for long-term stability.
References
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Patent WO2011002817A1. Therapeutic compounds and compositions (PKM2 Activators). Agios Pharmaceuticals. Link
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Patent WO2006046734A2. Novel aminopyridine derivatives having selective Aurora-A inhibitory effect.Link
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BenchChem Protocols. General Synthesis of Benzoylpiperazines. (Adapted for 2,3-difluoro analogs).[2] Link
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PubChem Compound Summary. Piperazine derivatives and substructures. National Library of Medicine. Link
